3-(p-Tolyl)cyclopent-2-enone
Overview
Description
3-(p-Tolyl)cyclopent-2-enone is an organic compound with the molecular formula C12H12O It features a cyclopentenone ring substituted with a p-tolyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(p-Tolyl)cyclopent-2-enone involves the reaction of alkynyl malonate esters with arylboronic acids. This reaction is catalyzed by a chiral phosphinooxazoline/nickel complex, which facilitates the enantioselective desymmetrization of the malonate esters . Another method involves the Aza-Piancatelli rearrangement, where furan-2-yl(phenyl)methanol reacts with 2,4,6-trimethylaniline in the presence of dysprosium(III) trifluoromethanesulfonate as a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and catalysis can be applied to scale up the laboratory methods mentioned above. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(p-Tolyl)cyclopent-2-enone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, where the p-tolyl group or the enone moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-(p-Tolyl)cyclopent-2-enone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(p-Tolyl)cyclopent-2-enone and its derivatives involves interactions with various molecular targets and pathways. For example, some derivatives act as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain . The compound’s structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopent-2-enone: The parent compound, which lacks the p-tolyl group.
3-Ethyl-4-hydroxycyclopent-2-enone: A derivative with an ethyl group and a hydroxyl group.
3-Ethyl-4,5-dihydroxycyclopent-2-enone: A derivative with two hydroxyl groups.
3-(1-Hydroxyethyl)cyclopent-2-enone: A derivative with a hydroxyethyl group.
Uniqueness
3-(p-Tolyl)cyclopent-2-enone is unique due to the presence of the p-tolyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(4-methylphenyl)cyclopent-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-9-2-4-10(5-3-9)11-6-7-12(13)8-11/h2-5,8H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJWMYNWJWHZGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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